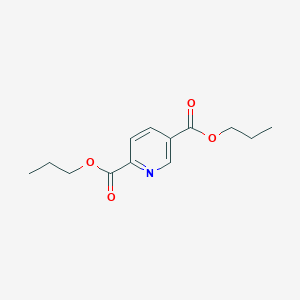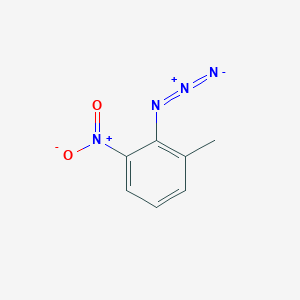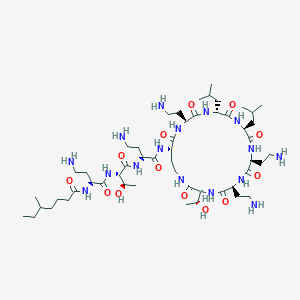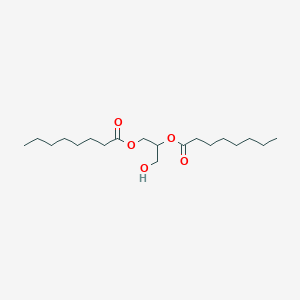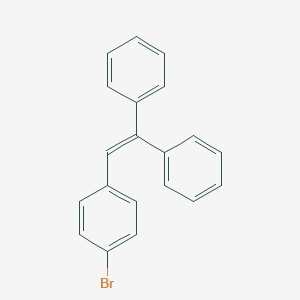
2-(4-Bromophenyl)-1,1-diphenylethylene
Vue d'ensemble
Description
2-(4-Bromophenyl)-1,1-diphenylethylene is an organic compound that belongs to the class of diphenylethylenes This compound is characterized by the presence of a bromine atom attached to the phenyl ring, which imparts unique chemical properties
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrazoline derivatives, have been shown to interact with acetylcholinesterase (ache), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system .
Mode of Action
Similar compounds have been shown to inhibit ache activity, affecting normal nerve pulse transmission and leading to behavioral changes and body movement impairment .
Biochemical Pathways
Related compounds have been associated with the production of reactive oxygen species (ros) and oxidative stress, which can negatively affect various cellular components .
Result of Action
Related compounds have been shown to cause oxidative stress, leading to cellular damage .
Action Environment
The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Analyse Biochimique
Biochemical Properties
Bromophenyl compounds are known to interact with various enzymes and proteins The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with
Cellular Effects
Similar compounds have been shown to have significant effects on cellular processes . For example, some bromophenyl compounds can induce apoptosis in cancer cells
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to changes in gene expression or enzyme activity
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that they may have long-term effects on cellular function
Dosage Effects in Animal Models
Studies on similar compounds suggest that they may have dose-dependent effects
Metabolic Pathways
Bromophenyl compounds are known to participate in various metabolic pathways
Subcellular Localization
Some studies suggest that similar compounds may localize in mitochondria
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1,1-diphenylethylene typically involves the condensation reaction of benzophenone and (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and titanium tetrachloride . This reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromophenyl)-1,1-diphenylethylene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of phenyl oxides.
Reduction: Formation of diphenylethylene derivatives.
Substitution: Formation of substituted diphenylethylenes with various functional groups.
Applications De Recherche Scientifique
2-(4-Bromophenyl)-1,1-diphenylethylene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential use in drug development and photodynamic therapy.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of functional polymers.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenylacetic acid: Another bromine-substituted phenyl compound with different chemical properties and applications.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: A compound with similar bromine substitution but different core structure and biological activities.
Uniqueness
2-(4-Bromophenyl)-1,1-diphenylethylene is unique due to its diphenylethylene core structure, which imparts distinct chemical reactivity and potential applications in various fields. Its ability to undergo a wide range of chemical reactions and its potential use in photodynamic therapy make it a valuable compound for scientific research.
Propriétés
IUPAC Name |
1-bromo-4-(2,2-diphenylethenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Br/c21-19-13-11-16(12-14-19)15-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCFDUOIMSRYAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Br)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348126 | |
| Record name | 2-(4-Bromophenyl)-1,1-diphenylethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18648-66-3 | |
| Record name | 2-(4-Bromophenyl)-1,1-diphenylethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


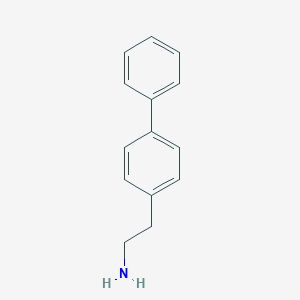
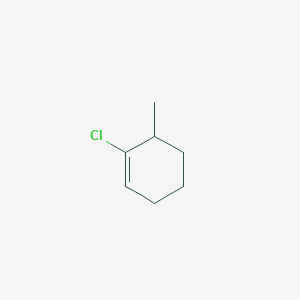
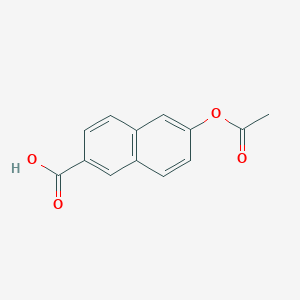
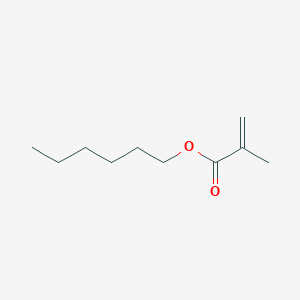
![3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B93833.png)
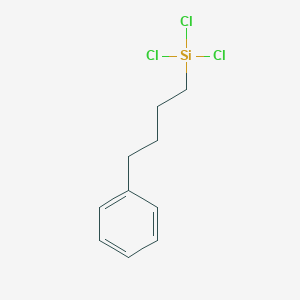
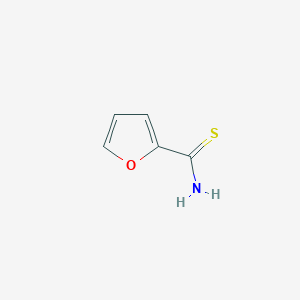
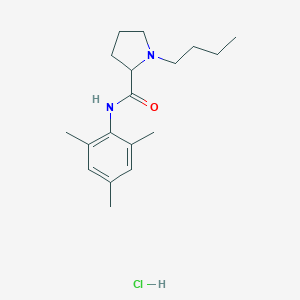
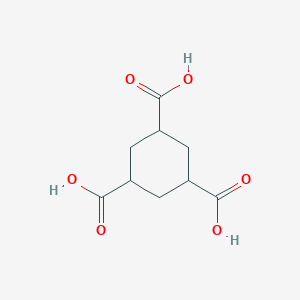
![9,10-Anthracenedione, 1-amino-2-[[2-(dimethylamino)ethyl]thio]-4-(phenylamino)-](/img/structure/B93844.png)
